molecular formula C9H15ClN2 B8137952 4-Propylbenzene-1,2-diamine hydrochloride

4-Propylbenzene-1,2-diamine hydrochloride

Cat. No.: B8137952
M. Wt: 186.68 g/mol
InChI Key: OWRFPSNYINMBKY-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Diamines in Contemporary Organic Chemistry

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic materials and complex molecules. Their bifunctionality allows them to act as monomers in the production of high-performance polymers, including polyamides and polyimides, which are valued for their thermal stability and mechanical strength. Furthermore, the ortho-positioning of the amine groups, as seen in 1,2-diamines, is particularly crucial for the synthesis of various heterocyclic compounds like benzimidazoles, quinoxalines, and 1,5-benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The presence of two amino groups also allows for the formation of cross-linked structures in polymers, enhancing their material properties.

Theoretical Frameworks Governing Aromatic Amine Reactivity and Structure

The reactivity of an aromatic amine is intrinsically linked to the electronic interplay between the amino groups and the aromatic ring. The lone pair of electrons on the nitrogen atoms can be delocalized into the π-system of the benzene (B151609) ring, a phenomenon known as resonance or mesomeric effect. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions relative to the amino groups.

In the case of 4-Propylbenzene-1,2-diamine (B3261622), the two amino groups at the 1 and 2 positions strongly activate the aromatic ring. The propyl group at the 4-position, being an alkyl group, exerts a positive inductive effect (+I), further pushing electron density into the ring and enhancing its reactivity. However, the steric bulk of the propyl group can also influence the regioselectivity of reactions, potentially hindering substitution at the adjacent positions. The hydrochloride salt form indicates that one or both of the basic amino groups are protonated, which would significantly alter the electronic effects, making the ring less activated until the free base is liberated.

Overview of Research Trajectories for 4-Propylbenzene-1,2-diamine Hydrochloride and Related Structures

Research involving this compound and its analogs primarily revolves around its utility as a synthetic intermediate. Its commercial availability suggests its role as a ready-to-use building block for more complex molecules.

Modern synthetic strategies for ortho-phenylenediamines, including those with alkyl substituents, have focused on achieving high regioselectivity. For instance, recent developments in radical arene amination have demonstrated the ability to introduce amino groups at the ortho position of anilines bearing alkyl groups at various positions. nih.govacs.org These methods provide a concise route to unsymmetrically substituted ortho-phenylenediamines.

Furthermore, the reactivity of ortho-phenylenediamines is extensively exploited in the synthesis of heterocyclic compounds. The reaction of ortho-phenylenediamines with various electrophiles, such as chromones, can lead to a diverse range of products depending on the nature of the substituents on both reactants. researchgate.net The presence of the propyl group in 4-Propylbenzene-1,2-diamine can be leveraged to fine-tune the solubility and electronic properties of the resulting heterocyclic products. While specific high-impact studies focusing solely on this compound are not abundant in the public domain, its structural motifs are integral to the ongoing development of new materials and potential pharmaceutical agents. For example, a related compound, 4-Chloro-1,2-phenylenediamine, has been studied for its interaction with biological macromolecules, highlighting the interest in the effects of substitution on the properties of ortho-phenylenediamines. nih.gov

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound99513-32-3C9H15ClN2186.68
4-Propylthio-o-phenylenediamine66608-52-4C9H14N2S182.29
4-Chloro-1,2-phenylenediamine95-83-0C6H7ClN2142.59

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-3-7-4-5-8(10)9(11)6-7;/h4-6H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFPSNYINMBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Propylbenzene 1,2 Diamine Hydrochloride

Rational Design of Synthetic Pathways

The rational design of synthetic pathways for 4-propylbenzene-1,2-diamine (B3261622) hydrochloride is crucial for maximizing yield and purity. This involves strategic planning of precursor synthesis and the regioselective introduction of functional groups.

Precursor Synthesis via Aromatic Substitution Reactions

A common and effective strategy for synthesizing the propylbenzene (B89791) backbone is through Friedel-Crafts acylation, followed by a reduction reaction. masterorganicchemistry.comchemguide.co.ukpearson.comyoutube.com This two-step approach is often preferred over direct Friedel-Crafts alkylation with a propyl halide because the latter is prone to carbocation rearrangements, which would lead to the formation of isopropylbenzene as a significant byproduct. masterorganicchemistry.com

The synthesis typically begins with the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone (B1677668) (ethyl phenyl ketone). masterorganicchemistry.comyoutube.com This reaction proceeds via an acylium ion electrophile and is not susceptible to rearrangement. masterorganicchemistry.com

Following the acylation, the ketone functional group of propiophenone is reduced to a methylene (B1212753) group to yield n-propylbenzene. This can be achieved through several methods, including the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) under heat). pearson.comyoutube.com This indirect route ensures the formation of the desired n-propyl substituent on the benzene ring. chemguide.co.uk

Table 1: Key Reactions in Precursor Synthesis

Reaction Reactants Catalyst/Reagents Product Reference
Friedel-Crafts Acylation Benzene, Propanoyl chloride AlCl₃ Propiophenone masterorganicchemistry.comyoutube.com
Clemmensen Reduction Propiophenone Zn(Hg), HCl n-Propylbenzene pearson.com
Wolff-Kishner Reduction Propiophenone N₂H₄, KOH, heat n-Propylbenzene youtube.com

Regioselective Functionalization of the Benzene Ring

With the n-propylbenzene precursor in hand, the next critical step is the regioselective introduction of two nitrogen-containing functional groups, typically nitro groups, which will later be reduced to amines. The propyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. vaia.com Therefore, direct nitration of propylbenzene with a mixture of nitric acid and sulfuric acid will yield a mixture of 2-nitropropylbenzene and 4-nitropropylbenzene. vaia.com

To achieve the desired 1,2-diamine substitution pattern, a common strategy involves the dinitration of the propylbenzene ring. The synthesis of 2,4-dinitro-1-propylbenzene is a known transformation. nih.gov This dinitro derivative serves as a key intermediate, which can then be reduced to the corresponding diamine.

An alternative approach to control regioselectivity is to start with a pre-functionalized benzene ring. For instance, synthesis can commence with o-nitroaniline. The amino group can be protected, followed by the introduction of a propyl or a propylthio group at the 4-position, and then a second nitro group can be introduced. A documented route involves the synthesis of 4-propylthio-2-nitroaniline from o-nitroaniline. google.comprepchem.com This method offers precise control over the substitution pattern. The synthesis of 4-methyl-2-nitroaniline (B134579) has also been reported through the nitration of N-(p-toluene)ethyl carbamate, which suggests a similar strategy could be applied for a propyl-substituted analogue. patsnap.com

The regioselectivity of nitration can be influenced by the reaction conditions and the nitrating agent used. google.comrsc.orgnih.gov For instance, the use of zeolite catalysts can favor the formation of the para isomer in the nitration of substituted aromatic compounds. google.com

Amine Group Installation and Reduction Strategies

The formation of the diamine functionality is a pivotal step in the synthesis of 4-propylbenzene-1,2-diamine hydrochloride. This is most commonly achieved through the reduction of dinitro precursors.

Reductive Amination Techniques for Diamine Formation

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. youtube.comyoutube.com The reaction proceeds through an imine or iminium ion intermediate which is then reduced to the amine. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). youtube.com

While highly effective for the synthesis of a wide range of amines from carbonyl precursors, the direct application of reductive amination to form aromatic 1,2-diamines from a corresponding di-carbonyl or di-hydroxy precursor (like a catechol) is not a commonly reported mainstream synthetic route in the reviewed literature. More typically, aromatic diamines are synthesized via the reduction of nitro compounds. The strong chelation of 1,2-diamines with transition metals can also pose challenges in certain catalytic reactions.

Reduction of Nitro Aromatic Precursors to Diamines

The most prevalent and well-established method for the synthesis of aromatic diamines is the reduction of the corresponding nitroaromatic compounds. For the synthesis of 4-propylbenzene-1,2-diamine, a precursor such as 2,4-dinitro-1-propylbenzene or a related 1,2-dinitro isomer would be reduced.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used industrial method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide under a hydrogen atmosphere. researchgate.net This method is generally efficient and produces water as the only byproduct, making it a greener option. researchgate.net For example, the synthesis of p-phenylenediamine (B122844) from p-nitroaniline has been demonstrated with high yield and purity using a Raney nickel catalyst in water. researchgate.net

Chemical reducing agents are also effective. These include:

Metal-acid systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Sulfides: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used, and in some cases, can offer selectivity in the reduction of polynitro compounds. google.com For instance, the reduction of 2-nitro-4-propylthioaniline to 4-propylthio-o-phenylenediamine is a key step in some syntheses and can be achieved with sodium sulfide. prepchem.comgoogle.com

Nickel-aluminum alloy: A nickel-aluminum alloy in an aqueous solution of ammonium (B1175870) chloride has been used to reduce 2-nitro-4-propylthioaniline to 4-propylthio-o-phenylenediamine with a high yield of 95.6%. google.com

Table 2: Comparison of Reduction Methods for Nitroaromatics

Method Reagents/Catalyst Advantages Disadvantages Reference
Catalytic Hydrogenation H₂, Raney Ni, Pd/C, or PtO₂ High yield, clean byproduct (water) Requires specialized high-pressure equipment researchgate.net
Metal-Acid Reduction Fe/HCl or Sn/HCl Inexpensive, effective Produces metallic waste N/A
Sulfide Reduction Na₂S or NaSH Can be selective Produces sulfur-containing waste google.com
Nickel-Aluminum Alloy Ni-Al alloy, NH₄Cl(aq) High yield, mild conditions Potential for metal waste google.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of chemicals, including aromatic diamines. acs.orgrsc.org

One promising avenue is the use of bio-based feedstocks. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds. acs.orgresearchgate.net Research has demonstrated the synthesis of valuable aromatic amines from lignin-derived monomers such as 4-propylguaiacol and 4-propylcatechol. acs.orgresearchgate.net These starting materials are structurally very similar to the precursors of 4-propylbenzene-1,2-diamine. The strategies often involve transformations like Beckmann rearrangement to introduce the nitrogen functionality. acs.orgresearchgate.net

Another approach focuses on making existing processes greener. This includes the use of water as a solvent for catalytic hydrogenation reactions, which reduces the reliance on volatile organic solvents. researchgate.net The development of catalysts that can be easily recovered and reused also contributes to the sustainability of the process. tandfonline.comtandfonline.com

Furthermore, innovative methods such as the synthesis of p-phenylenediamine from polyester (B1180765) waste via ammonolysis and Hoffmann rearrangement in a microchannel reactor represent a move towards a circular economy in chemical production. clausiuspress.com While not directly applied to the synthesis of the title compound, these modern approaches indicate the direction of future research in the sustainable production of aromatic diamines.

Exploration of Catalyst-Free Conditions

The drive towards sustainable and green chemistry has spurred significant interest in developing synthetic routes that circumvent the need for catalysts, particularly those based on expensive or toxic heavy metals. Catalyst-free reactions offer numerous advantages, including simplified purification processes, reduced costs, and a lower environmental footprint.

While direct catalyst-free synthesis protocols for this compound are not extensively documented, research on analogous compounds provides a blueprint for potential methodologies. A common pathway to aromatic diamines is the reduction of the corresponding dinitroaromatic precursor. Many catalyst-free methods focus on this transformation. For instance, a novel approach utilizes diboronic acid, B₂(OH)₄, to mediate the reductive ring-opening of N-tosyl aziridines by nitroarenes, yielding 1,2-diamines in an aqueous, catalyst-free system. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for building molecular complexity in a single step without catalysts. A notable catalyst-free, three-component reaction has been developed to synthesize amidinomaleimides from azidomaleimides, secondary amines, and aldehydes under mild conditions. acs.org Another straightforward, one-pot, four-component approach synthesizes N-sulfonyl formamidines from sulfonyl chlorides, sodium azide, ethyl propiolate, and amines under mild, catalyst-free conditions. nih.gov Researchers have also reported an easy, three-step catalyst-free methodology for constructing C–N bonds to prepare symmetrical and unsymmetrical aryl diamines in high yields (82-98%) via the in-situ formation of closed-ring amidinium ions. researchgate.netfigshare.com These examples, while not directly producing the target compound, highlight the viability of designing catalyst-free synthetic pathways for complex aromatic amines.

Table 1: Examples of Catalyst-Free Synthetic Methodologies

Product Class Reactants Key Features Yield
Aryl Diamines Varies (via amidinium ions) 3-step process, no purification needed 82-98% researchgate.net
Amidinomaleimides Azidomaleimide, Aldehyde, Secondary Amine 3-component, mild conditions, aqueous solvent compatible High acs.org
N-Sulfonyl Formamidines Sulfonyl chloride, NaN₃, Ethyl propiolate, Amine 4-component, one-pot, mild conditions Not specified nih.gov
1,2-Diamines N-Tosyl aziridine, Nitroarene B₂(OH)₄ mediated, aqueous conditions Not specified organic-chemistry.org

Utilization of Alternative Energy Inputs (e.g., Microwave, Sonication)

To accelerate reaction rates, improve yields, and promote greener reaction conditions, chemists are increasingly turning to alternative energy sources like microwave (MW) irradiation and ultrasound (sonication).

Microwave-Assisted Synthesis Microwave irradiation has revolutionized organic synthesis by enabling rapid and uniform heating of reaction mixtures. jocpr.com This technology often leads to dramatic reductions in reaction times, increased product yields, and enhanced reproducibility. rsc.org In the context of aromatic amine synthesis, microwave-assisted methods have been successfully applied to the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines and carboxylic acids or aldehydes, demonstrating a significant rate enhancement over conventional heating. tandfonline.comasianpubs.org For example, a microwave-assisted protocol for synthesizing benzimidazoles from o-phenylenediamine (B120857) and an aldehyde using a sodium hypophosphite catalyst was completed in minutes with yields between 70-80%. tandfonline.com Similarly, the copolymerization of o-phenylenediamine with luminol (B1675438) was effectively carried out using microwave irradiation, highlighting its utility in polymer synthesis involving aromatic diamines. nih.govrsc.org These studies underscore the potential of microwave heating to efficiently drive the synthesis of 4-propylbenzene-1,2-diamine and its derivatives.

Sonication-Assisted Synthesis Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.gov Ultrasound has been shown to be a powerful tool for promoting the reduction of aromatic nitro compounds, a key step in the synthesis of many aromatic amines.

Studies have demonstrated the rapid reduction of nitroaromatics to anilines using gallium metal under ultrasonic irradiation, proceeding under aerobic conditions with short reaction times. nsf.gov Another report details the efficient reduction of aryl nitro compounds using iron powder with ultrasound, which offers high tolerance for sensitive functional groups and simple purification. tandfonline.com The use of ultrasound can significantly shorten reaction times, often from hours to minutes, and improve yields under milder conditions compared to traditional methods. nih.govscirp.org For instance, ultrasound-assisted synthesis of dihydropyrimidinones, a multicomponent reaction, benefits from shorter reaction times and higher yields. nih.gov

Table 2: Comparison of Conventional vs. Alternative Energy Methods

Reaction Type Method Reaction Time Yield Reference
Benzimidazole Synthesis Conventional Several hours Lower asianpubs.org
Benzimidazole Synthesis Microwave 3-5 min 80-95% asianpubs.org
Dihydropyrimidinone Synthesis Conventional 4-12 hours 52-88% nih.gov
Dihydropyrimidinone Synthesis Ultrasound 30-50 min 81-95% nih.gov
Aryl Nitro Reduction Conventional (Fe/HCl) Several hours Variable tandfonline.com
Aryl Nitro Reduction Ultrasound (Fe/NH₄Cl) 1-3 hours 39-98% tandfonline.com

Stereochemical Control in Diamine Synthesis (where applicable to analogs or derivatives)

While this compound is an achiral molecule, many of its derivatives and analogs are chiral. The ability to control stereochemistry during the synthesis of vicinal (1,2-) diamines is paramount, as the specific stereoisomer often dictates biological activity. Chiral diamines are also invaluable as ligands in asymmetric catalysis.

Asymmetric Synthetic Routes to Chiral Diamine Scaffolds

The development of catalytic asymmetric methods to produce enantioenriched 1,2-diamines is a major focus of modern organic synthesis. rsc.org These strategies often involve creating C-N or C-C bonds with high stereocontrol.

Asymmetric Ring-Opening of Aziridines: A highly effective strategy involves the catalytic asymmetric ring-opening of meso-aziridines with nucleophiles like anilines or trimethylsilyl (B98337) azide. rsc.org For example, chiral catalysts based on Mg(OTf)₂/N,N'-dioxide have been used to open N-(2-picolinoyl)aziridine with aniline, affording the chiral diamine product in 97% yield and 95% enantiomeric excess (ee). rsc.org

Iridium-Catalyzed Umpolung Allylation: A general and mild method for synthesizing chiral homoallylic 1,2-diamines has been reported using a low-loading iridium catalyst. nih.gov This approach involves an asymmetric umpolung allylation of α-amino aldimines, followed by a 2-aza-Cope rearrangement, to construct chiral vicinal diamines with broad functional group tolerance. nih.gov

Sequential Pd and Rh Catalysis: A powerful two-step process has been developed that combines palladium-catalyzed asymmetric allylic amination with a subsequent rhodium-catalyzed intramolecular aziridination. jocpr.com This sequence allows for the creation of complex, optically active, and polyfunctionalized diamine architectures from simple starting materials. jocpr.com

Asymmetric Lithiation-Substitution: Chiral 1,2-diamines can be prepared with high optical purity through the asymmetric deprotonation of an N-Boc protected imidazolidine (B613845) using sec-butyllithium (B1581126) and (-)-sparteine, followed by quenching with an electrophile and subsequent hydrolysis. researchgate.net

Diastereoselective Synthesis of Vicinal Diamine Derivatives

When synthesizing diamine derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.

Rhodium-Catalyzed Three-Component Reaction: An efficient Rh-catalyzed three-component reaction of diazo compounds, diarylmethanimines, and ketimines provides access to vicinal diamine derivatives with two tertiary stereocenters. nsf.gov This method achieves high yields (75% to >95%) and excellent diastereoselectivities. nsf.gov

Directed Hydroamination: A rhodium-catalyzed intermolecular hydroamination of primary and secondary allylic amines serves as a powerful tool for synthesizing unsymmetrical vicinal diamines. rsc.org The directing-group ability of the amine tethered to the olefin ensures high regio-, chemo-, and diastereoselectivity. rsc.org

Diastereoconvergent Synthesis from Diols: An innovative redox-neutral process utilizes cooperative ruthenium and Lewis acid catalysis to couple anilines with 1,2-diols (as a mixture of diastereomers). researchgate.net This method forges two C-N bonds in a diastereoconvergent fashion, yielding a single diastereomer of the vicinal diamine product efficiently. researchgate.net

Synthesis of CF₃-Containing Diamines: Given the importance of the trifluoromethyl (CF₃) group in medicinal chemistry, methods for its incorporation are highly valuable. A simple two-step procedure for the diastereoselective synthesis of CF₃-containing vicinal diamines has been developed, involving the ring-opening of aziridines, which provides good yields and high diastereoselectivity. tandfonline.com

Table 3: Examples of Diastereoselective Diamine Synthesis

Method Catalyst System Key Features Diastereomeric Ratio (d.r.) Reference
Three-Component Reaction Rh(II) Forms two tertiary stereocenters High to Excellent nsf.gov
Directed Hydroamination Rh(I) Directed by N-allyl group High rsc.org
Diastereoconvergent Amination Ru / Lewis Acid Converges mixture of diol diastereomers to one product High researchgate.net
CF₃-Diamine Synthesis Lewis Acid Ring-opening of CF₃-aziridines High tandfonline.com

Reaction Mechanisms and Intrinsic Reactivity of 4 Propylbenzene 1,2 Diamine Hydrochloride

Electronic and Steric Influences on Diamine Reactivity

The reactivity of the diamine portion of the molecule is governed by the electronic properties of the aromatic ring and the spatial arrangement of its substituents. Aromatic amines are characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. quora.com

Nucleophilic Character of Aromatic Amino Groups

The amino groups (-NH₂) are potent activating, ortho-para directing substituents in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu Their ability to donate electrons to the aromatic system increases the ring's nucleophilicity. In 4-Propylbenzene-1,2-diamine (B3261622), this effect is amplified by the presence of the propyl group. Alkyl groups are electron-releasing, which further enhances the electron density on the benzene (B151609) ring and the nitrogen atoms, making them more nucleophilic than those in unsubstituted aniline. quora.comcdnsciencepub.com This increased electron density facilitates electrophilic attack, with reactions often occurring at the nitrogen atom itself. cdnsciencepub.com The general trend is that basicity correlates with nucleophilicity, and the presence of electron-donating groups increases the basic character of aromatic amines. quora.commasterorganicchemistry.com

The combined influence of the substituents on the reactivity of the aromatic ring can be summarized as follows:

Substituent TypeExample GroupsEffect on NucleophilicityPreferred Position for Electrophilic Attack
Activating, Electron-Donating-NH₂, -OH, -Alkyl (e.g., -CH₂CH₂CH₃)IncreaseOrtho, Para
Deactivating, Electron-Withdrawing-NO₂, -CF₃, -⁺NR₃DecreaseMeta

This table summarizes general substituent effects on aromatic rings based on information from sources quora.comlibretexts.orgmsu.edu.

Ortho-Substitution Effects on Reactivity

The arrangement of substituents in an ortho position introduces significant steric and electronic effects. In 4-Propylbenzene-1,2-diamine, the two amino groups are positioned ortho to each other, and the propyl group is ortho to one of the amino groups. This proximity can lead to steric hindrance, which may impede the approach of reagents to the adjacent amino group and carbon positions. quora.com

A phenomenon known as the "ortho effect" can make ortho-substituted anilines less basic than their para or meta isomers, regardless of the electronic nature of the substituent. quora.com This is often attributed to steric inhibition of protonation. Upon protonation, the geometry around the nitrogen atom changes, increasing steric strain between the newly formed ammonium (B1175870) group and the adjacent substituent. This destabilizes the conjugate acid, thereby reducing the basicity of the amine. quora.com The close proximity of the two amino groups can also allow for intramolecular hydrogen bonding, influencing the molecule's conformation and the availability of the nitrogen lone pairs for external reactions.

Reactivity of the Propyl Moiety

The propyl group, while primarily an electronic activator for the aromatic ring, possesses its own sites of reactivity, particularly at the benzylic position.

Benzylic Functionalization and Activated Positions

The carbon atom of the propyl group directly attached to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker and more susceptible to chemical transformation than other aliphatic C-H bonds within the molecule. nih.govresearchgate.net This "activated" position is a common target for selective oxidation reactions. nih.gov The functionalization of benzylic C-H bonds provides a direct route to valuable chemical motifs, such as ketones, and is a key strategy for modifying bioactive molecules. nih.govrsc.org For instance, catalytic systems have been developed for the chemoselective oxidation of benzylic methylenes in various alkyl arenes to the corresponding ketones. nih.gov

Pathways Involving Radical Intermediates

Many reactions at the benzylic position, including certain oxidation and substitution reactions, proceed through radical intermediates. chegg.comwisc.edu The process is typically initiated by the abstraction of a hydrogen atom from the benzylic carbon, which generates a benzylic radical. libretexts.org This radical is particularly stable because the unpaired electron is delocalized into the π-system of the aromatic ring through resonance.

Once formed, this stable radical can participate in several reaction pathways, including: libretexts.org

Dimerization: Two radicals combine to form a new carbon-carbon bond.

Abstraction: The radical removes an atom from another molecule.

Addition: The radical adds across a π bond.

The reaction of propylbenzene (B89791) with certain reagents, such as tert-butylhypochlorite, has been shown to proceed via a radical substitution pathway, underscoring the importance of radical intermediates in the chemistry of alkylbenzenes. chegg.com

Protonation State and Hydrochloride Salt Behavior

The designation "hydrochloride" signifies that 4-Propylbenzene-1,2-diamine is present as an amine salt, formed by the reaction of the basic diamine with hydrochloric acid. researchgate.netnih.gov This transformation has profound effects on the compound's properties and reactivity.

The basic amino groups act as proton acceptors, forming ammonium chloride (-NH₃⁺Cl⁻) groups. Depending on the pH and stoichiometry, the molecule can exist in a mono-protonated or di-protonated state. This protonation effectively engages the nitrogen's lone pair of electrons in a bond with a proton, which eliminates the nucleophilic character of the amino group. masterorganicchemistry.com

Furthermore, the protonated ammonium group (-NH₃⁺) is a strongly electron-withdrawing and deactivating substituent. libretexts.org This drastically reduces the reactivity of the aromatic ring towards electrophilic substitution. Unlike the activating, ortho-para directing -NH₂ group, the -NH₃⁺ group directs incoming electrophiles to the meta position. libretexts.org

From a physical properties perspective, hydrochloride salts are typically crystalline solids that exhibit significantly enhanced water solubility compared to their free base counterparts. nih.gov The solubility of these salts is often pH-dependent, with the highest solubility generally observed at lower pH values where the protonated form is predominant. nih.gov

Table of Predicted Physicochemical Properties for the Free Base

PropertyValueSource
Molecular FormulaC₉H₁₄N₂ uni.lu
Monoisotopic Mass150.11569 Da uni.lu
XlogP (Predicted)1.6 uni.lu
Predicted CCS (Ų) for [M+H]⁺132.4 uni.lu

This table contains data for the free base, 4-propylbenzene-1,2-diamine, as predicted by computational models. uni.lu

Acid-Base Equilibria and pKa Considerations

The basicity of the amino groups in 4-Propylbenzene-1,2-diamine is a critical factor in its reactivity. Like other amines, the lone pair of electrons on the nitrogen atoms can accept a proton (H⁺), leading to the formation of a conjugate acid. researchgate.net The equilibrium for this protonation is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more conveniently, its logarithmic form, pKa. researchgate.netambeed.comwikipedia.org

The presence of the propyl group at the 4-position of the benzene ring is expected to influence the basicity of the amino groups. Alkyl groups are generally electron-donating through an inductive effect, which should increase the electron density on the benzene ring and, consequently, on the nitrogen atoms. This increased electron density would make the lone pairs more available for protonation, suggesting that the pKa values for 4-Propylbenzene-1,2-diamine might be slightly higher (i.e., the compound is slightly more basic) than those of unsubstituted o-phenylenediamine (B120857). However, the ortho arrangement of the two amino groups can also lead to intramolecular hydrogen bonding, which can affect their basicity.

The hydrochloride salt form of the compound, 4-Propylbenzene-1,2-diamine hydrochloride, signifies that one or both of the amino groups are protonated, forming ammonium chloride salts. In aqueous solution, these salts are acidic due to the dissociation of the protonated amino groups. core.ac.uk The pH of the resulting solution will depend on the concentration and the pKa values of the compound.

Table 1: Comparison of pKa Values for Phenylenediamines

CompoundpKa1 (Doubly Protonated)pKa2 (Singly Protonated)
p-Phenylenediamine (B122844)2.97 nih.gov6.31 nih.gov
4-Propylbenzene-1,2-diaminePredicted to be slightly higher than o-phenylenediaminePredicted to be slightly higher than o-phenylenediamine

Impact of Salt Formation on Chemical Transformations

The formation of a hydrochloride salt has a significant impact on the chemical transformations of 4-Propylbenzene-1,2-diamine. The salt form is generally more stable and less susceptible to oxidation compared to the free base. researchgate.net Aromatic amines, especially phenylenediamines, can be sensitive to air and light, leading to the formation of colored oxidation products. core.ac.ukresearchgate.net The hydrochloride salt mitigates this by protonating the reactive amino groups.

In many synthetic applications, the free diamine is the required reactive species. Therefore, the hydrochloride salt must be neutralized with a base to liberate the free 4-Propylbenzene-1,2-diamine before it can participate in reactions such as condensation. researchgate.net This is a common practice in the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines, where o-phenylenediamines are key starting materials. ambeed.com

For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles is a widely used transformation. If this compound is used as the starting material, a base is typically added to the reaction mixture to generate the free diamine in situ. The choice of base and reaction conditions can be crucial for the success of the reaction.

Conversely, the acidic nature of the hydrochloride salt can be advantageous in certain reactions. The in-situ generation of hydrochloric acid can catalyze specific transformations. For example, in condensation reactions that are acid-catalyzed, using the hydrochloride salt can eliminate the need for an external acid catalyst.

Table 2: Impact of Salt Formation on Representative Reactions

Reaction TypeStarting MaterialRole of Hydrochloride SaltNecessary Reaction Condition
Benzimidazole (B57391) SynthesisThis compoundProtects diamine from oxidation; requires neutralizationAddition of a base to liberate the free diamine
Quinoxaline SynthesisThis compoundProtects diamine from oxidation; requires neutralizationAddition of a base to liberate the free diamine
Acid-Catalyzed CondensationThis compoundCan act as an in-situ acid catalystMay not require an additional acid catalyst

Derivatization Chemistry and Functional Material Precursors from 4 Propylbenzene 1,2 Diamine Hydrochloride

Condensation Reactions and Schiff Base Formation

Condensation reactions are a cornerstone of the derivatization of 4-Propylbenzene-1,2-diamine (B3261622) hydrochloride. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are readily undergone by the diamine. Specifically, the reaction of its primary amino groups with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. wjpsonline.comjocpr.com These compounds are characterized by a carbon-nitrogen double bond (C=N) and are versatile intermediates in organic synthesis and in the development of materials with specific electronic or biological properties. wjpsonline.com The presence of two amine functions allows for the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants.

A significant subclass of Schiff bases derived from 4-Propylbenzene-1,2-diamine are iminophenols. These are synthesized through the condensation of the diamine with aldehydes or ketones that also contain a hydroxyl group, such as salicylaldehyde (B1680747) or 2-hydroxyacetophenone. mdpi.com The reaction typically involves refluxing the diamine with two equivalents of the hydroxy-carbonyl compound in a solvent like ethanol (B145695). mdpi.com The resulting di-iminophenol ligands are capable of acting as chelating agents for metal ions, forming stable complexes. The synthesis is confirmed by the appearance of a strong C=N stretching band in the infrared spectrum and the disappearance of the N-H stretching bands of the primary amine. mdpi.com

Table 1: Synthesis of Iminophenol Derivatives

Reactant 1 Reactant 2 Product Type Key Feature
4-Propylbenzene-1,2-diamine Salicylaldehyde Di-iminophenol Schiff Base C=N-Ar(OH)

The formation of a Schiff base is a well-understood, reversible reaction that typically proceeds in two main stages under acidic or basic catalysis. wjpsonline.com The process begins with the nucleophilic attack of the nitrogen atom from one of the primary amino groups of the diamine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step forms an unstable carbinolamine or hemiaminal intermediate. wjpsonline.comresearchgate.net The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In the second stage, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond of the imine. This elimination step is the rate-determining step and is facilitated by the protonation of the hydroxyl group, which turns it into a good leaving group (H₂O).

Cyclization and Heterocyclic Compound Formation

The strategic placement of two amino groups on adjacent carbons makes 4-Propylbenzene-1,2-diamine hydrochloride an ideal precursor for building benzo-fused heterocyclic systems. Through cyclocondensation reactions with bifunctional electrophiles, the diamine can be readily converted into a variety of stable five-, six-, or seven-membered heterocyclic rings fused to the propyl-substituted benzene (B151609) ring. These reactions are fundamental to creating diverse chemical scaffolds for various applications. nih.gov

The versatility of this compound as a building block is demonstrated by its ability to form several important classes of N-heterocycles.

Quinoxalines: These six-membered di-aza-heterocycles are classically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil. nih.govencyclopedia.pub The reaction is often carried out at room temperature or with gentle heating in solvents like ethanol or toluene, sometimes with an acid catalyst to facilitate the dehydration steps. nih.gov The resulting 6-propylquinoxaline derivatives are important substructures in pharmaceuticals, dyes, and electroluminescent materials. nih.gov

Benzodiazepines: Specifically, 1,5-benzodiazepines are formed through the acid-catalyzed condensation of o-phenylenediamines with ketones. nih.gov For example, reacting 4-Propylbenzene-1,2-diamine with two equivalents of a ketone like acetone (B3395972) or cyclohexanone (B45756) in the presence of a catalyst such as H-MCM-22 or boric acid yields a 7-propyl-1,5-benzodiazepine derivative. nih.gov These seven-membered ring systems are renowned for their wide range of biological activities. nih.govnih.gov

Triazepines: More complex heterocycles like benzo[f] nih.govnih.govnih.govtriazepines can also be synthesized. nih.gov This can be achieved through a double nucleophilic attack by the diamine on a suitable three-atom synthon, such as an amidinium salt, leading to the formation of a seven-membered ring containing three nitrogen atoms. nih.gov

Table 2: Heterocyclic Systems from 4-Propylbenzene-1,2-diamine

Target Heterocycle Co-reactant Ring Size
Quinoxaline 1,2-Dicarbonyl Compound 6-membered
1,5-Benzodiazepine Ketone 7-membered

The mechanisms for forming these benzo-fused heterocycles generally involve a sequence of condensation and intramolecular cyclization steps.

Quinoxaline Formation: The reaction with a 1,2-dicarbonyl proceeds via a double Schiff base formation. The first amino group condenses with one carbonyl group to form an imine. This is followed by an intramolecular condensation between the second amino group and the remaining carbonyl group, which, after dehydration, forms the stable, aromatic pyrazine (B50134) ring. nih.gov

Benzodiazepine (B76468) (1,5-) Formation: The synthesis typically begins with the condensation of one amino group with a ketone to form an enamine or imine intermediate. The second amino group then attacks the carbon of a second ketone molecule. The subsequent key step is an intramolecular nucleophilic attack by the remaining enamine/imine nitrogen onto the newly formed electrophilic center, followed by elimination of water to form the seven-membered diazepine (B8756704) ring. nih.gov

Triazepine Formation: The mechanism involves a double attack from the diamine onto the reagent. For instance, with an amidinium salt, one amine from the o-phenylenediamine attacks one electrophilic carbon, and the second amine attacks another electrophilic center on the same reagent, leading to the cyclization that forms the seven-membered ring. nih.gov

Nitrogen-containing heterocycles are of immense importance in science and industry. nih.govopenmedicinalchemistryjournal.com They are considered "privileged structures" in medicinal chemistry because their skeletons are found in a vast number of natural products and synthetic drugs, including anticancer, antibacterial, anti-inflammatory, and antidepressant agents. nih.govmdpi.com The benzodiazepine core, for example, is central to a class of widely used anxiolytic and sedative drugs. researchgate.net Quinoxaline derivatives are not only used as antibacterial agents but also find applications as organic semiconductors and fluorescent dyes. nih.govnih.gov The ability of this compound to serve as a ready precursor to these valuable heterocyclic systems underscores its significance as a pivotal chemical scaffold for drug discovery and materials science. openmedicinalchemistryjournal.commdpi.com

Polymer Chemistry and Macromolecular Architectures

The field of polymer chemistry leverages monomers like 4-Propylbenzene-1,2-diamine to create complex macromolecular structures. The specific arrangement of the amine groups and the nature of the alkyl substituent on the benzene ring provide a unique chemical platform for developing polymers with tailored properties. As a derivative of o-phenylenediamine (OPD), its reactivity in polymerization is largely guided by the principles established for its parent compound, leading to the formation of functional polymers with potential applications in electronics and materials science. chalcogen.ronih.gov

This compound primarily functions as a monomer precursor in polymerization reactions. For polymerization to occur, the hydrochloride salt is typically neutralized to the free diamine, 4-propyl-o-phenylenediamine. As a derivative of o-phenylenediamine, it can undergo chemical or electrochemical oxidative polymerization to yield poly(4-propyl-o-phenylenediamine). chalcogen.roresearchgate.net The chemical oxidative polymerization of phenylenediamines is a common method, often utilizing oxidants like potassium dichromate (K₂Cr₂O₇), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), or ferric chloride (FeCl₃) in an acidic medium. chalcogen.roresearchgate.net This process initiates the coupling of monomer units to form long polymer chains. researchgate.net

The general scheme for the chemical oxidative polymerization of an o-phenylenediamine derivative involves the formation of radical cations, which then combine to build the polymer backbone. The resulting poly(o-phenylenediamine)s are known for their unique ladder-like structures. chalcogen.roresearchgate.net

Beyond serving as a primary monomer, diamines can also function as cross-linking agents. In this capacity, the two amine groups can react with functional groups on separate polymer chains, linking them together to form a three-dimensional network. For instance, aromatic diamines like p-phenylenediamine (B122844) have been used to cross-link graphene oxide sheets by reacting with epoxy groups on the sheets, thereby modifying the interlayer spacing and properties of the composite material. nih.gov It is conceivable that 4-propylbenzene-1,2-diamine could be employed in a similar manner to introduce specific spacing and functionality into polymer composites.

Table 1: General Methods for Phenylenediamine Polymerization

Polymerization MethodOxidizing Agent/InitiatorTypical Reaction ConditionsResulting Polymer Structure
Chemical Oxidative PolymerizationPotassium dichromate (K₂Cr₂O₇), Ammonium persulfate ((NH₄)₂S₂O₈), Ferric chloride (FeCl₃)Aqueous acidic medium (e.g., HCl), Room temperaturePowder or film form, often with a ladder-like structure containing phenazine (B1670421) rings. chalcogen.roresearchgate.net
Electrochemical PolymerizationAnodic oxidationApplied potential at an electrode surface in an acidic or alkaline solutionThin film deposited on the electrode surface. researchgate.net

Influence of Diamine Structure on Polymer Network Formation

The specific structure of the diamine monomer is a critical determinant of the final polymer's architecture and properties. In the case of 4-propylbenzene-1,2-diamine, two key structural features dictate its influence on the polymer network: the ortho-disposed diamine groups and the 4-propyl substituent.

The presence of two adjacent amino groups on the benzene ring is known to lead to the formation of a distinctive ladder-like polymer structure containing phenazine or phenazine-like rings. chalcogen.roresearchgate.net This structure arises from the intramolecular cyclization that occurs during the polymerization of o-phenylenediamines, resulting in a more rigid and planar polymer backbone compared to polymers derived from meta- or para-phenylenediamines. This inherent structural order makes poly(o-phenylenediamine) and its derivatives attractive for applications in conductive materials. chalcogen.ro

The 4-propyl group, an alkyl substituent, introduces additional steric bulk and hydrophobicity to the monomer unit. This has several predictable effects on the resulting polymer network:

Solubility: The hydrophobic propyl chain is expected to enhance the polymer's solubility in organic solvents, a common strategy for improving the processability of otherwise intractable conjugated polymers. chalcogen.ro

Chain Packing: The steric hindrance from the propyl groups can influence how the polymer chains pack together in the solid state. It may increase the distance between chains, disrupting the dense packing that might otherwise occur and affecting the material's bulk properties.

Morphology: The substituent can alter the polymer's morphology. For example, studies on poly(o-phenylenediamine) have shown it can form mesoporous structures and submicrospheres. chalcogen.roresearchgate.net The presence of the propyl group could modify this self-assembly process, leading to different nanoscale morphologies.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, ordered assemblies. For polymers derived from 4-propylbenzene-1,2-diamine, these interactions are crucial for driving the self-assembly of polymer chains into functional, higher-order structures. The primary forces at play are hydrogen bonding and π-π stacking, which work in concert to define the material's architecture. researchgate.net

The macromolecular structure of poly(4-propyl-o-phenylenediamine) is stabilized and organized by a combination of powerful non-covalent forces originating from its chemical structure.

Hydrogen Bonding: The polymer chains possess N-H groups that can act as hydrogen bond donors. These can form intramolecular hydrogen bonds (within the same chain), which are known to stabilize the conformation of o-phenylenediamine derivatives. researchgate.net More significantly for self-assembly, they can form intermolecular hydrogen bonds between adjacent polymer chains (N-H···N). These interactions act like molecular "glue," holding the chains together and contributing to the formation of stable, ordered domains within the material. researchgate.netnih.gov

π-π Stacking: The polymer backbone is rich in aromatic phenazine-like rings. These flat, electron-rich systems have a strong tendency to stack on top of one another, an interaction known as π-π stacking. mdpi.com This non-covalent force is a major driving factor in the self-assembly of many conjugated polymers and aromatic molecules, leading to the formation of aggregated structures. researchgate.netresearchgate.net The π-π interactions in poly(4-propyl-o-phenylenediamine) would cause the planar segments of the polymer chains to align, contributing significantly to the material's structural order and influencing its electronic properties. nih.gov

Table 2: Key Intermolecular Interactions in Poly(4-propyl-o-phenylenediamine)

Interaction TypeDescriptionStructural OriginInfluence on Assembly
Hydrogen Bonding Attraction between a hydrogen atom on a nitrogen (N-H) and a nitrogen atom on an adjacent molecule (N-H···N).Amine groups in the polymer backbone.Promotes chain-to-chain linkages, contributing to the stability and order of the supramolecular structure. researchgate.netnih.gov
π-π Stacking Non-covalent attraction between the electron clouds of adjacent aromatic rings.Aromatic (phenazine-like) rings in the polymer backbone.Drives the face-to-face alignment of polymer chains, leading to ordered, aggregated domains and influencing electronic properties. researchgate.netmdpi.comnih.gov
Van der Waals Forces General attractive forces between molecules, including those involving the propyl groups.Alkyl (propyl) side chains and the entire polymer structure.Provides an additional cohesive force that contributes to the overall stability of the self-assembled structure. researchgate.net

Design of Ordered Supramolecular Structures

The deliberate design of ordered materials from 4-propylbenzene-1,2-diamine relies on harnessing the intermolecular interactions discussed previously. By controlling the polymerization conditions and subsequent processing, the self-assembly of the resulting polymer can be guided to form specific supramolecular architectures.

The interplay between hydrogen bonding and π-π stacking provides a powerful tool for directing this assembly. researchgate.netnih.gov For instance, the ladder-like rigidity of the poly(o-phenylenediamine) backbone combined with the strong tendency for π-π stacking can lead to the formation of highly organized, sheet-like, or fibrous structures. chalcogen.roresearchgate.net These interactions are known to be the driving force behind the formation of gels and other ordered phases in related polymer systems. researchgate.net

Furthermore, processing techniques such as spin-coating a solution of the polymer can be used to create thin films with a high degree of molecular order. researchgate.net The evaporation of the solvent encourages the polymer chains to align and pack efficiently, maximizing the favorable hydrogen bonding and π-π stacking interactions. The resulting ordered films could exhibit anisotropic properties, which are desirable for applications in electronics and sensors. The inherent porosity observed in poly(o-phenylenediamine) suggests that polymers from its 4-propyl derivative could also be used to create ordered mesoporous materials through a self-assembly process. chalcogen.roresearchgate.net

Coordination Chemistry of 4 Propylbenzene 1,2 Diamine Hydrochloride

Ligand Design and Coordination Principles

The efficacy of a ligand in forming stable metal complexes is governed by its inherent structural and electronic properties. For 4-propylbenzene-1,2-diamine (B3261622), the key features are its ability to form a chelate ring and the influence of the propyl group on the aromatic system.

1,2-diamines, such as o-phenylenediamine (B120857) and its derivatives, are classic examples of bidentate ligands. They possess two nitrogen donor atoms positioned to coordinate simultaneously to a single metal center, forming a stable five-membered ring. This phenomenon, known as chelation, results in a significant increase in the stability of the resulting complex compared to complexes formed with analogous monodentate ligands. This enhanced stability is known as the "chelate effect".

The two nitrogen atoms of the diamine ligand act as Lewis bases, donating their lone pairs of electrons to the metal ion's empty orbitals to form coordinate covalent bonds. The formation of this five-membered metallocycle is entropically favorable and is a defining characteristic of ligands like 4-propylbenzene-1,2-diamine.

The presence of a propyl group at the 4-position of the benzene (B151609) ring introduces specific steric and electronic modifications to the ligand, influencing its interaction with metal centers.

Electronic Effects: The propyl group is an alkyl substituent, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the benzene ring. This enhanced electron density is partially relayed to the two coordinating nitrogen atoms, increasing their basicity and their ability to donate electron density to the metal center. This can lead to stronger metal-ligand bonds compared to the unsubstituted o-phenylenediamine.

Steric Effects: The propyl group is located at the 4-position, which is para to one of the amine groups. This placement means it is relatively remote from the coordination site (the two nitrogen atoms). Consequently, the propyl group is not expected to exert a significant steric hindrance that would impede the approach of the metal ion or affect the geometry of the resulting complex. This contrasts with substituents at the 3 or 6 positions, which would be ortho to the amine groups and could sterically clash with other ligands or the metal center itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-propylbenzene-1,2-diamine would likely follow established procedures for related o-phenylenediamine ligands, leading to complexes with distinct coordination environments.

Transition metal complexes of diamine ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. A general strategy for complexing 4-propylbenzene-1,2-diamine with a transition metal like cobalt(II) would involve:

Dissolving the 4-propylbenzene-1,2-diamine hydrochloride ligand in a solvent such as methanol or ethanol (B145695). A base may be added to deprotonate the hydrochloride salt and generate the free diamine.

Adding a solution of a transition metal salt, for example, cobalt(II) chloride or cobalt(II) acetate, to the ligand solution in a specific molar ratio (e.g., 1:2 metal-to-ligand).

The reaction mixture is often heated under reflux for several hours to facilitate the complex formation.

Upon cooling, the resulting metal complex typically precipitates out of the solution and can be collected by filtration, washed, and dried.

This method is versatile and can be adapted for various transition metals, including nickel, copper, and zinc, by selecting the appropriate metal salt.

The resulting metal complexes can be characterized using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method for determining the precise coordination environment. Based on studies of complexes with the parent o-phenylenediamine ligand, several geometries are possible. For instance, a cobalt(II) or nickel(II) complex with two diamine ligands, [M(diamine)₂X₂], would likely adopt a distorted octahedral geometry.

The structural parameters, such as bond lengths and angles, provide insight into the metal-ligand interaction. In the absence of a crystal structure for a 4-propylbenzene-1,2-diamine complex, data from a related structure, such as diaquabis(o-phenylenediamine-κ²N,N′)nickel(II), can provide a valuable reference.

Table 1: Selected Bond Lengths and Angles for a Representative Ni(II)-o-phenylenediamine Complex

Parameter Value Reference
Ni—N1 Bond Length 2.0775 (17) Å marquette.edu
Ni—N2 Bond Length 2.0924 (18) Å marquette.edu
Ni—O Bond Length 2.1381 (17) Å marquette.edu
N1—Ni—N2 Angle 79.14 (7) ° marquette.edu
N1—Ni—N1' Angle 180.0 ° marquette.edu
N2—Ni—N2' Angle 180.0 ° marquette.edu

Data from the crystal structure of diaquabis(o-phenylenediamine-κ²N,N′)nickel(II) naphthalene-1,5-disulfonate. The Ni(II) ion exhibits a distorted octahedral coordination.

The N-Ni-N "bite angle" of approximately 79° is characteristic of the five-membered chelate ring formed by the 1,2-diamine ligand. It is expected that a complex with 4-propylbenzene-1,2-diamine would exhibit similar structural features, with minor variations in bond lengths due to the electronic influence of the propyl group.

Catalytic Applications of Diamine-Derived Complexes

Metal complexes derived from diamine ligands are widely explored for their catalytic activity in various organic transformations, particularly oxidation reactions. Cobalt complexes, in particular, are known to be effective catalysts for aerobic oxidations.

The catalytic cycle often involves the activation of molecular oxygen by the cobalt center, which can be facilitated by the electronic properties of the supporting ligands. The electron-donating nature of the 4-propylbenzene-1,2-diamine ligand could enhance the catalytic activity of a cobalt center by stabilizing higher oxidation states or facilitating electron transfer steps in the catalytic cycle.

Potential catalytic applications for cobalt complexes of 4-propylbenzene-1,2-diamine could include:

Oxidation of Alcohols: Catalyzing the conversion of primary and secondary alcohols to aldehydes and ketones.

Epoxidation of Alkenes: Facilitating the formation of epoxides from olefins, which are valuable intermediates in organic synthesis.

Oxidative Coupling Reactions: Cobalt-diamine complexes have been investigated for catalyzing the oxidative coupling of phenols and other substrates. For instance, cobalt-Schiff base complexes derived from substituted diamines have shown promise in mimicking the activity of enzymes like phenoxazinone synthase.

The performance of such a catalyst would be influenced by the stability of the complex and the electronic environment provided by the 4-propyl-substituted ligand. Research in this area often focuses on tuning the steric and electronic properties of the ligand to optimize catalytic turnover and selectivity.

Table 2: Investigated Catalytic Oxidation Reactions Using Cobalt-Amine/Diamine Complexes

Substrate Product Catalyst Type Key Findings
o-Aminophenol 2-Aminophenoxazin-3-one Cobalt(II) Schiff base complexes Complexes demonstrate phenoxazinone synthase mimicking activity through a complex-substrate intermediate.
Formate Carbon Dioxide Cobalt-phosphine complexes with pendent amines Pendent amines are crucial for electrocatalytic activity; the complex is the first cobalt-based homogeneous electrocatalyst for this reaction.
Water Oxygen Cobalt complexes with amine-pyridine ligands Ligand can undergo oxidation, assisting in the generation of high-valent Co(IV) species necessary for water oxidation.

These examples underscore the potential for cobalt complexes with ligands similar to 4-propylbenzene-1,2-diamine to function as effective oxidation catalysts.

Organocatalysis and Organometallic Catalysis

There is no available research detailing the use of this compound as a ligand or catalyst in either organocatalysis or organometallic catalysis.

Role of Diamine Scaffolds in Asymmetric Catalysis

Although diamine scaffolds are crucial in asymmetric catalysis, there is no specific information on how the this compound scaffold contributes to stereoselective transformations.

Tailored Catalysts for Organic Transformations

No studies have been found that describe the synthesis or application of tailored catalysts derived from this compound for specific organic transformations.

Q & A

Q. What are the optimal synthetic routes for 4-propylbenzene-1,2-diamine hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis optimization involves evaluating precursor availability and reaction kinetics. For aromatic diamines, methods like catalytic hydrogenation of nitro precursors or reductive amination under controlled pH are common. High-pressure conditions (e.g., 50–100 bar) can enhance cyclization efficiency, as seen in analogous chlorinated benzene-diamine systems . Solvent selection (e.g., ethanol-water mixtures) improves solubility and reduces byproducts. Monitor reaction progress via HPLC or TLC, and adjust temperature (80–120°C) to balance reaction rate and thermal stability .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substitution patterns and proton environments.
  • HPLC-MS for purity assessment (>95%) and detection of trace impurities (e.g., unreacted precursors) .
  • Elemental Analysis to validate stoichiometry (C, H, N, Cl content).
  • Melting Point Determination (175–178°C range, based on analogous compounds) to assess crystallinity .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should test degradation under light, humidity, and temperature. Store in inert atmospheres (argon) at 4°C to prevent oxidation. Accelerated aging tests (40°C/75% RH for 6 weeks) can predict shelf life. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of decomposition . For aqueous solutions, adjust pH to 4–6 to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use impervious gloves (nitrile) and tight-sealed goggles to prevent skin/eye contact, as aromatic diamines often cause irritation .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Neutralize spills with dilute acetic acid (for freebase forms) followed by absorbent materials .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives from this compound for targeted applications?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian or ORCA) to model electronic properties (HOMO-LUMO gaps) and predict reactivity.
  • Use molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzymes in polymer synthesis).
  • Compare results with experimental data (e.g., substituent effects on thermal stability in polyimide synthesis ).

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Re-examine solvent effects : Polar solvents (DMSO) may cause peak broadening; replicate experiments in CDCl₃ or D₂O .
  • Validate computational models by adjusting basis sets (e.g., B3LYP/6-311+G**) and comparing with empirical data.
  • Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies mitigate side reactions during the functionalization of this compound in polymer synthesis?

Methodological Answer:

  • Protective Group Chemistry : Use Boc or Cbz groups to shield amine sites during coupling reactions .
  • Catalytic Control : Employ Pd/C or Cu(I) catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) .
  • Monitor reaction intermediates via in-situ IR to detect undesired pathways (e.g., over-oxidation) .

Q. How do solvent-solute interactions influence the solubility and reactivity of this compound?

Methodological Answer:

  • Conduct solubility parameter analysis (Hansen parameters) to identify optimal solvents (e.g., ethanol, DMF).
  • Study binary solvent mixtures (e.g., ethanol-water) to enhance dissolution kinetics .
  • Use kinetic studies (UV-Vis or conductivity) to correlate solvent polarity with reaction rates in nucleophilic substitutions .

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